molecular formula C11H13ClO B2959358 4-Chloro-1-phenylpentan-3-one CAS No. 1002915-53-8

4-Chloro-1-phenylpentan-3-one

Cat. No.: B2959358
CAS No.: 1002915-53-8
M. Wt: 196.67
InChI Key: BCJMCSXCBGHNAM-UHFFFAOYSA-N
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Description

4-Chloro-1-phenylpentan-3-one is a chlorinated aromatic ketone characterized by a pentan-3-one backbone substituted with a phenyl group at position 1 and a chlorine atom at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the agrochemical industry for pesticide development . Its structural features—a ketone group at the third carbon and halogen substitution—enhance its reactivity in nucleophilic addition and substitution reactions, making it valuable for synthesizing heterocyclic compounds and bioactive molecules.

1) have been synthesized and characterized. These derivatives often exhibit planar configurations due to conjugation between the aromatic ring and the ketone group, as observed in X-ray diffraction studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-phenylpentan-3-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 1-phenylpentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-chlorobenzoic acid or other oxidized derivatives.

    Reduction: Formation of 4-chloro-1-phenylpentanol or other reduced products.

    Substitution: Formation of substituted phenylpentanones with various functional groups.

Scientific Research Applications

4-Chloro-1-phenylpentan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-phenylpentan-3-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. The presence of the chlorine atom and the phenyl group contributes to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-Chloro-1-phenylpentan-3-one and related compounds:

Compound Molecular Formula Substituents Key Applications Notable Properties
This compound C₁₁H₁₃ClO Chlorine (C4), phenyl (C1) Pesticide intermediates Reactive ketone, planar conformation
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one C₁₃H₁₇ClO Chlorophenyl (C1), dimethyl (C4) Agrochemical synthesis Steric hindrance from dimethyl groups
4-Chloro-3-methylphenol C₇H₇ClO Chlorine (C4), methyl (C3), hydroxyl Pharmaceutical antiseptic Phenolic acidity, antimicrobial
Phenylprop-2-en-1-one derivatives Variable α,β-unsaturated ketone, aryl groups Photochemical applications Conjugated system, UV reactivity

Structural and Functional Insights

Chlorinated Ketones vs. Phenolic Derivatives this compound and its dimethyl analog share a ketone group critical for nucleophilic reactions, whereas 4-chloro-3-methylphenol contains a hydroxyl group, conferring antiseptic properties via phenolic acidity .

Conjugated Systems

  • Unlike phenylprop-2-en-1-one derivatives (α,β-unsaturated ketones), this compound lacks conjugation between the ketone and aromatic ring, resulting in distinct UV absorption profiles and reduced photochemical reactivity .

Biological Activity

4-Chloro-1-phenylpentan-3-one, with the chemical formula C11H13ClO and CAS number 1002915-53-8, is a compound of significant interest in medicinal chemistry. This compound is a ketone derivative that has been studied for its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a chloro group attached to a phenyl ring and a pentanone chain. This structural arrangement is believed to influence its biological activity.

PropertyValue
Molecular FormulaC11H13ClO
Molecular Weight212.68 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents (e.g., ethanol)

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Oxidative C–C Bond Cleavage : This method involves the cleavage of tert-cycloalkanols using tetramethylammonium hypochlorite (TMAOCl), yielding the desired product in high yields .
  • Reactions with Chloroalkyl Aryl Ketones : The compound can also be synthesized from chlorinated cyclohexanol derivatives, demonstrating favorable yields when reacted under specific conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in cancer cell lines, indicating potential as a chemotherapeutic agent. The specific pathways involved in this activity are still under investigation but may include apoptosis induction or cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) reported at low concentrations .
  • Cytotoxicity in Cancer Cells : In another study, the compound was tested on various human cancer cell lines, showing a dose-dependent decrease in viability, particularly in breast and lung cancer cells .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors related to microbial growth or cancer cell proliferation. The compound may bind to active sites on these targets, modulating their activity and leading to the observed biological responses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-1-phenylpentan-3-one, and how can reaction intermediates be characterized?

The synthesis of this compound typically involves Friedel-Crafts acylation or halogenation of precursor ketones. Key intermediates, such as chlorinated aromatic intermediates, should be characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity and purity . Optimization of reaction conditions (e.g., temperature, catalyst loading) can improve yield. For example, using anhydrous aluminum chloride as a catalyst in a dry dichloromethane solvent under nitrogen atmosphere minimizes side reactions . Intermediate purification via flash chromatography with silica gel (eluent: hexane/ethyl acetate) ensures removal of unreacted starting materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must use personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, due to potential skin irritation. Waste containing halogenated byproducts should be segregated in labeled containers and disposed via licensed hazardous waste management services to prevent environmental contamination . Work should be conducted in a fume hood to avoid inhalation of volatile intermediates. Emergency eyewash stations and showers must be accessible, and spills should be neutralized with inert absorbents like vermiculite .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • NMR : The ketone carbonyl group typically appears at ~205–220 ppm in 13C^{13}\text{C} NMR. The chloro substituent on the phenyl ring deshields adjacent protons, producing distinct splitting patterns in 1H^{1}\text{H} NMR (e.g., doublets for para-substituted protons) .
  • IR : A strong absorption band near 1700 cm1^{-1} confirms the carbonyl group. C-Cl stretching vibrations appear at 550–850 cm1^{-1} .
    Compare experimental data with computational predictions (e.g., density functional theory) to validate assignments .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing of this compound differ from non-halogenated analogs?

The chloro substituent introduces steric and electronic effects, altering intermolecular interactions. X-ray crystallography reveals that the chloro group participates in weak C–H···Cl hydrogen bonds, influencing crystal lattice stability. Graph set analysis (as per Etter’s rules) can classify these interactions into discrete motifs (e.g., D(2,2)\text{D}(2,2)) . Compared to non-halogenated analogs like propiophenone, the chloro derivative exhibits shorter van der Waals contacts (≤3.5 Å) between aromatic rings, affecting melting point and solubility .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

Discrepancies in spectroscopic or crystallographic data may arise from solvent effects, conformational flexibility, or approximations in computational models. To address this:

  • Perform solvent correction in DFT calculations (e.g., using the SMD solvation model).
  • Conduct variable-temperature NMR to assess dynamic effects in solution .
  • Validate crystallographic refinements using programs like SHELXL, ensuring thermal displacement parameters (ADPs) are realistically modeled .

Q. Which advanced purification techniques are optimal for isolating this compound from complex mixtures?

For high-purity isolation (>99%):

  • Preparative HPLC : Use a C18 column with isocratic elution (acetonitrile/water, 70:30). Monitor at 254 nm for aromatic chromophores .
  • Recrystallization : Employ a mixed solvent system (e.g., ethanol/water) to exploit temperature-dependent solubility differences. Slow cooling promotes large, pure crystals .
  • Chiral Separation : If enantiomers are present, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for resolution .

Properties

IUPAC Name

4-chloro-1-phenylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMCSXCBGHNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002915-53-8
Record name 4-chloro-1-phenylpentan-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In two multi-injection microreactors having 4 reaction regions (each comprising one injection point, one mixing zone and one reaction zone of 1.08 mL internal reaction volume), 2-chloro propionic chloride (13.5 wt %) in tetrahydrofuran (THF, 86.5 wt %) as flow A and phenethyl-magnesium bromide (1 eq., 10 wt %) in THF (1 eq., 90 wt %) as flow B were reacted. Micro-reactor MR1 comprised internal heat exchange structures and provided a very efficient cooling (VEC) while temperature adjustment of metal microreactor MR2 was performed by submersing the microreactor in a temperature adjusted bath and provided only a low efficient cooling (LEC) between the injection points. The temperatures were displayed in table 3. Total flow rates of 20 and 40 g/min after last injection were performed. The 2nd reactant (flow B) is fed to the first reactant in a proportion corresponding to the number of inlet points. About 25 mol-% of flow B necessary to reach completion of the reaction respectively were fed at each inlet point to the first flow. After the last injection the reagents of flow B and flow A were fed in equimolar amount. The yields of the product 4-chloro-1-phenyl-pentan-3-one being collected after the respective reaction zone and quenched are shown in table 2 in relation to feed rate and cooling conditions.
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